molecular formula C16H19F2NO4 B2376971 Tert-butyl 3-(3,5-difluoro-4-formylphenoxy)pyrrolidine-1-carboxylate CAS No. 2247849-87-0

Tert-butyl 3-(3,5-difluoro-4-formylphenoxy)pyrrolidine-1-carboxylate

Cat. No.: B2376971
CAS No.: 2247849-87-0
M. Wt: 327.328
InChI Key: WEFKQJZBROHSGY-UHFFFAOYSA-N
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Description

Tert-butyl 3-(3,5-difluoro-4-formylphenoxy)pyrrolidine-1-carboxylate is a synthetic organic compound that features a tert-butyl group, a difluorophenyl group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(3,5-difluoro-4-formylphenoxy)pyrrolidine-1-carboxylate typically involves multiple steps. One common method includes the reaction of 3,5-difluoro-4-formylphenol with tert-butyl 3-hydroxypyrrolidine-1-carboxylate under specific conditions to form the desired product. The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, potentially involving continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(3,5-difluoro-4-formylphenoxy)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Conditions may involve the use of strong nucleophiles like sodium methoxide (NaOCH3) in polar aprotic solvents.

Major Products

    Oxidation: Tert-butyl 3-(3,5-difluoro-4-carboxyphenoxy)pyrrolidine-1-carboxylate.

    Reduction: Tert-butyl 3-(3,5-difluoro-4-hydroxymethylphenoxy)pyrrolidine-1-carboxylate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 3-(3,5-difluoro-4-formylphenoxy)pyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 3-(3,5-difluoro-4-formylphenoxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The difluorophenyl group may interact with hydrophobic pockets in proteins, while the formyl group can form covalent bonds with nucleophilic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 3-(4-formylphenoxy)pyrrolidine-1-carboxylate: Lacks the difluoro substituents, which may affect its reactivity and biological activity.

    Tert-butyl 3-(3,5-dichloro-4-formylphenoxy)pyrrolidine-1-carboxylate: Contains chlorine atoms instead of fluorine, potentially altering its chemical properties and interactions.

Uniqueness

The presence of the difluoro substituents in tert-butyl 3-(3,5-difluoro-4-formylphenoxy)pyrrolidine-1-carboxylate imparts unique electronic and steric properties, making it distinct from similar compounds. These differences can influence its reactivity, stability, and interactions with biological targets, highlighting its potential for specialized applications.

Properties

IUPAC Name

tert-butyl 3-(3,5-difluoro-4-formylphenoxy)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F2NO4/c1-16(2,3)23-15(21)19-5-4-10(8-19)22-11-6-13(17)12(9-20)14(18)7-11/h6-7,9-10H,4-5,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEFKQJZBROHSGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)OC2=CC(=C(C(=C2)F)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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